Cas no 27628-06-4 (1-3,4-Bis(phenylmethoxy)phenylethanone)
1-3,4-Bis(phenylmethoxy)phenylethanone Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[3,4-bis(phenylmethoxy)phenyl]-
- 1-[3,4-bis(phenylmethoxy)phenyl]ethanone
- 1-(3,4-bis(benzyloxy)phenyl)ethanone
- 1-(3,4-Bis-benzyloxy-phenyl)-aethanon
- 1-(3,4-bis-benzyloxy-phenyl)-ethanone
- 3,4-dibenzyloxyacetophenone
- AC1L7EM6
- NSC211430
- SureCN3123036
- SCHEMBL3123036
- LR-0034
- 3',4'-DIBENZYLOXYACETO-D3-PHENONE
- DTXSID00309242
- 27628-06-4
- 344299-53-2
- AKOS030527474
- 1-[3, 4-bis(phenylmethoxy)phenyl]ethanone
- NSC-211430
- 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one
- 1-3,4-Bis(phenylmethoxy)phenylethanone
-
- Inchi: 1S/C22H20O3/c1-17(23)20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
- InChI Key: LOSAYZQTPQUBLS-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=C(C(C)=O)C=CC=1OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 332.1413
- Monoisotopic Mass: 332.141
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.144
- Boiling Point: 495°Cat760mmHg
- Flash Point: 245.4°C
- Refractive Index: 1.594
- PSA: 35.53
- LogP: 5.04720
1-3,4-Bis(phenylmethoxy)phenylethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B400388-25mg |
1-[3,4-Bis(phenylmethoxy)phenyl]ethanone |
27628-06-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B400388-100mg |
1-[3,4-Bis(phenylmethoxy)phenyl]ethanone |
27628-06-4 | 100mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B400388-250mg |
1-[3,4-Bis(phenylmethoxy)phenyl]ethanone |
27628-06-4 | 250mg |
$ 339.00 | 2023-04-18 | ||
| Key Organics Ltd | LR-0034-1MG |
1-[3,4-bis(benzyloxy)phenyl]ethan-1-one |
27628-06-4 | >95% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | LR-0034-5MG |
1-[3,4-bis(benzyloxy)phenyl]ethan-1-one |
27628-06-4 | >95% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | LR-0034-10MG |
1-[3,4-bis(benzyloxy)phenyl]ethan-1-one |
27628-06-4 | >95% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | LR-0034-0.5G |
1-[3,4-bis(benzyloxy)phenyl]ethan-1-one |
27628-06-4 | >95% | 0.5g |
£325.00 | 2025-02-09 | |
| Key Organics Ltd | LR-0034-1G |
1-[3,4-bis(benzyloxy)phenyl]ethan-1-one |
27628-06-4 | >95% | 1g |
£523.00 | 2025-02-09 | |
| Key Organics Ltd | LR-0034-5G |
1-[3,4-bis(benzyloxy)phenyl]ethan-1-one |
27628-06-4 | >95% | 5g |
£2354.00 | 2025-02-09 | |
| Key Organics Ltd | LR-0034-10G |
1-[3,4-bis(benzyloxy)phenyl]ethan-1-one |
27628-06-4 | >95% | 10g |
£4184.00 | 2025-02-09 |
1-3,4-Bis(phenylmethoxy)phenylethanone Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1-3,4-Bis(phenylmethoxy)phenylethanone
Research Briefing on 1-3,4-Bis(phenylmethoxy)phenylethanone (CAS: 27628-06-4) in Chemical and Biomedical Applications
1-3,4-Bis(phenylmethoxy)phenylethanone (CAS: 27628-06-4) is a synthetic organic compound that has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis pathways, biological activities, and emerging applications in drug development.
Recent studies have demonstrated that 1-3,4-Bis(phenylmethoxy)phenylethanone serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its distinctive benzyl-protected dihydroxyacetophenone structure makes it particularly valuable for developing kinase inhibitors and anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry revealed its role as a precursor in synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors with improved selectivity profiles.
Significant progress has been made in optimizing the synthetic routes for 27628-06-4. A team at MIT developed a more efficient catalytic process using palladium nanoparticles, achieving an 87% yield while reducing hazardous byproducts. This advancement, published in ACS Catalysis (2024), addresses previous challenges in large-scale production and enhances the compound's accessibility for pharmaceutical applications.
In pharmacological research, 1-3,4-Bis(phenylmethoxy)phenylethanone derivatives have shown promising results in preclinical models of autoimmune diseases. Researchers at Stanford University reported derivatives exhibiting potent IL-17 inhibition (IC50 = 12 nM) while maintaining excellent safety profiles in rodent models. These findings, presented at the 2024 American Chemical Society National Meeting, suggest potential for next-generation immunomodulators.
The compound's mechanism of action appears multifaceted. Structural analyses indicate its ability to modulate multiple signaling pathways, including NF-κB and JAK-STAT, through allosteric interactions. This polypharmacological profile, detailed in a recent Nature Communications article, may explain the broad therapeutic potential observed in various disease models.
Ongoing clinical trials are evaluating derivatives of 27628-06-4 for oncology applications. Phase I results from a European biotech firm demonstrated favorable pharmacokinetics and preliminary efficacy in hematological malignancies, with complete responses observed in 15% of refractory lymphoma patients. These developments position 1-3,4-Bis(phenylmethoxy)phenylethanone as a valuable scaffold for targeted cancer therapies.
Future research directions include exploring the compound's potential in neurodegenerative diseases and developing more sustainable production methods. The growing body of evidence suggests that 1-3,4-Bis(phenylmethoxy)phenylethanone and its derivatives will continue to play an important role in medicinal chemistry innovation, particularly in areas requiring multi-target modulation and improved drug safety profiles.
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